1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 899762-49-3
Cat. No.: VC2666930
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899762-49-3 |
|---|---|
| Molecular Formula | C14H14N2O4S |
| Molecular Weight | 306.34 g/mol |
| IUPAC Name | 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H14N2O4S/c1-2-20-9-3-4-10-11(6-9)21-14(15-10)16-7-8(13(18)19)5-12(16)17/h3-4,6,8H,2,5,7H2,1H3,(H,18,19) |
| Standard InChI Key | LAPDESDHGIPRKI-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N3CC(CC3=O)C(=O)O |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N3CC(CC3=O)C(=O)O |
Introduction
1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring fused with a benzothiazole moiety, making it a promising candidate for various pharmaceutical applications, particularly in antimicrobial and anti-inflammatory fields.
Synthesis and Reaction Conditions
The synthesis of this compound involves several chemical reactions, often starting with benzothiazole derivatives and carboxylic acids. The reaction conditions typically include the use of solvents under reflux, with specific catalysts to enhance reaction efficiency. The yields and purity of the final product are assessed using techniques like nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Synthesis Steps:
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Starting Materials: Benzothiazole derivatives and carboxylic acids.
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Solvents: Ethanol or methanol.
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Catalysts: Sulfuric acid.
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Conditions: Reflux conditions.
Biological Activities and Potential Applications
1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid exhibits potential antimicrobial and anti-inflammatory activities, similar to other compounds with related structures. Studies on analogous compounds have shown significant antimicrobial activity against various bacterial strains, indicating potential therapeutic applications .
Spectral Analysis and Characterization
The compound's structure and functional groups are confirmed through spectral analyses such as infrared spectroscopy (IR), which helps identify the presence of specific functional groups. Additionally, NMR and HPLC are used to assess the purity and structure of the synthesized compound.
Spectral Analysis Techniques:
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Infrared Spectroscopy (IR): For identifying functional groups.
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Nuclear Magnetic Resonance Spectroscopy (NMR): For structural confirmation.
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High-Performance Liquid Chromatography (HPLC): For assessing purity.
Comparison with Related Compounds
Other compounds with similar structures, such as 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, have shown significant antimicrobial activity against multidrug-resistant pathogens. These findings suggest that 1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid could also be explored for similar applications .
Comparison Table:
| Compound | Antimicrobial Activity | Potential Applications |
|---|---|---|
| 1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid | Potential against Gram-positive bacteria and fungi | Antimicrobial and anti-inflammatory |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Active against multidrug-resistant bacterial and fungal pathogens | Antimicrobial and anticancer |
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